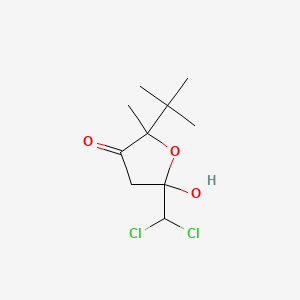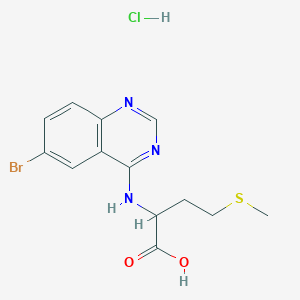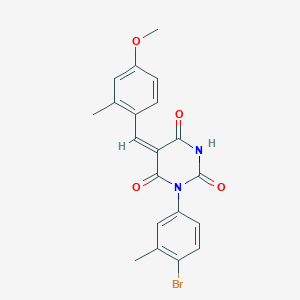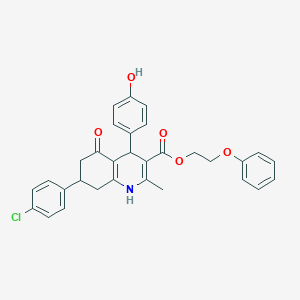![molecular formula C21H19ClN2O2 B5220904 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5220904.png)
3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as CEPB, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. CEPB is a member of the benzamide family of compounds and is known to have potent inhibitory effects on various biological processes.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves the inhibition of various enzymes and signaling pathways. 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to have neuroprotective effects, reducing neuronal cell death and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have potent inhibitory effects on various biological processes, making it a useful tool for studying these processes. However, 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide also has some limitations. It has a relatively short half-life, which can limit its effectiveness in vivo. Additionally, 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the research and development of 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide. One potential direction is the optimization of 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide analogs with improved pharmacokinetic properties and reduced off-target effects. Another potential direction is the investigation of 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide's potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide as a potential anticancer agent is an area of active research.
Métodos De Síntesis
The synthesis of 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves several steps, including the preparation of starting materials, coupling reactions, and purification. The starting materials for 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide synthesis include 4-(4-pyridinylmethyl)benzaldehyde, 3-chloro-4-ethoxyaniline, and 4-bromoacetophenone. These materials are then coupled using a Suzuki-Miyaura cross-coupling reaction, followed by a condensation reaction to form the final product. The purity of the synthesized 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide is confirmed using various analytical techniques, including NMR, LC-MS, and HPLC.
Aplicaciones Científicas De Investigación
3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been widely used in scientific research for its potential therapeutic applications. It has been shown to have inhibitory effects on various biological processes, including cancer cell growth, inflammation, and angiogenesis. 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-chloro-4-ethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-2-26-20-8-5-17(14-19(20)22)21(25)24-18-6-3-15(4-7-18)13-16-9-11-23-12-10-16/h3-12,14H,2,13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTIXAMWNRAWGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-ethoxy-N-{4-[(pyridin-4-YL)methyl]phenyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-4-pyrimidinecarboxamide](/img/structure/B5220824.png)
![N,N'-[2-(1,3-benzothiazol-2-ylthio)-1,4-phenylene]bis(4-methylbenzenesulfonamide)](/img/structure/B5220831.png)
![3-(3-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5220834.png)


![2-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5220865.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5220896.png)
![2-mercapto-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile - 4-methylmorpholine (1:1)](/img/structure/B5220903.png)
![N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide](/img/structure/B5220909.png)
![5-{4-[2-(2-allylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220911.png)
![N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]acetamide](/img/structure/B5220918.png)
